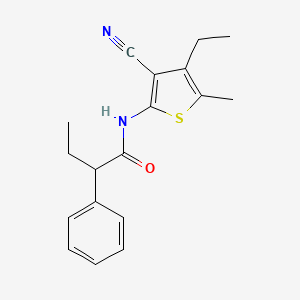
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-シアノ-4-エチル-5-メチルチオフェン-2-イル)-2-フェニルブタンアミドは、複雑な分子構造を持つ合成有機化合物です。シアノ、エチル、およびメチル基で置換されたチオフェン環と、フェニルブタンアミド部分を特徴としています。
製造方法
合成経路と反応条件
N-(3-シアノ-4-エチル-5-メチルチオフェン-2-イル)-2-フェニルブタンアミドの合成は、通常、複数段階の有機反応を伴います。一般的な方法には、次の手順が含まれます。
チオフェン環の形成: チオフェン環は、ジカルボニル化合物と元素状硫黄を含む環化反応によって合成されます。
置換反応: 次に、チオフェン環は置換反応を受け、特定の位置にシアノ、エチル、およびメチル基を導入します。
アミド化: 置換されたチオフェンを、塩基の存在下で2-フェニルブタノイルクロリドと反応させて、最終生成物であるN-(3-シアノ-4-エチル-5-メチルチオフェン-2-イル)-2-フェニルブタンアミドを生成します。
工業生産方法
この化合物の工業生産には、同様の合成経路が含まれる場合がありますが、大規模合成用に最適化されています。これには、連続フローリアクターの使用、反応条件の高スループットスクリーニング、収率の向上と反応時間の短縮のための触媒の使用が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-phenylbutanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Substitution Reactions: The thiophene ring is then subjected to substitution reactions to introduce the cyano, ethyl, and methyl groups at specific positions.
Amidation: The substituted thiophene is reacted with 2-phenylbutanoyl chloride in the presence of a base to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
化学反応の分析
反応の種類
N-(3-シアノ-4-エチル-5-メチルチオフェン-2-イル)-2-フェニルブタンアミドは、次のようなさまざまな化学反応を受けることができます。
酸化: チオフェン環は酸化されてスルホキシドまたはスルホンを生成できます。
還元: シアノ基は、水素化条件下でアミノ基に還元できます。
置換: フェニルブタンアミド部分は、求電子置換反応を受けることができます。
一般的な試薬と条件
酸化: 過酸化水素やm-クロロ過安息香酸 (m-CPBA) などの試薬が一般的に使用されます。
還元: パラジウム炭素 (Pd / C) や水素ガスなどの触媒が水素化に使用されます。
置換: 臭素や硝酸などの求電子試薬を芳香族置換に使用できます。
生成される主要な生成物
酸化: チオフェン環のスルホキシドまたはスルホン。
還元: 元の化合物のアミノ誘導体。
置換: フェニルブタンアミド部分のハロゲン化またはニトロ化誘導体。
科学研究の応用
N-(3-シアノ-4-エチル-5-メチルチオフェン-2-イル)-2-フェニルブタンアミドは、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性または抗癌性などの生物活性化合物の可能性について調査されています。
医学: 潜在的な治療効果と創薬におけるリード化合物として探索されています。
工業: 特定の電子または光学特性を持つ新素材の開発に使用されています。
科学的研究の応用
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-phenylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
N-(3-シアノ-4-エチル-5-メチルチオフェン-2-イル)-2-フェニルブタンアミドの作用機序は、特定の分子標的との相互作用を伴います。シアノ基とチオフェン環は、生物学的巨大分子と相互作用する重要な官能基であり、酵素を阻害したり、受容体の活性を調節したりする可能性があります。正確な経路と標的は、特定の用途と研究されている生物学的システムによって異なる場合があります。
類似の化合物との比較
類似の化合物
- N-(3-シアノ-4-エチル-5-メチルチオフェン-2-イル)-2-フェニルアセトアミド
- N-(3-シアノ-4-エチル-5-メチルチオフェン-2-イル)-2-メチルベンゾアミド
- N-(3-シアノ-4-エチル-5-メチルチオフェン-2-イル)ベンゼンスルホンアミド
独自性
N-(3-シアノ-4-エチル-5-メチルチオフェン-2-イル)-2-フェニルブタンアミドは、チオフェン環の特定の置換パターンとフェニルブタンアミド部分の存在によりユニークです。このユニークな構造は、さまざまな研究用途に貴重な化合物にする、明確な化学的および生物学的特性を与えています。
類似化合物との比較
Similar Compounds
- N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-phenylacetamide
- N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-methylbenzamide
- N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)benzenesulfonamide
Uniqueness
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-phenylbutanamide is unique due to its specific substitution pattern on the thiophene ring and the presence of the phenylbutanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C18H20N2OS |
|---|---|
分子量 |
312.4 g/mol |
IUPAC名 |
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-phenylbutanamide |
InChI |
InChI=1S/C18H20N2OS/c1-4-14-12(3)22-18(16(14)11-19)20-17(21)15(5-2)13-9-7-6-8-10-13/h6-10,15H,4-5H2,1-3H3,(H,20,21) |
InChIキー |
VFEOQLQNGHOXRW-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(SC(=C1C#N)NC(=O)C(CC)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Oxo-4-{[4-(quinoxalin-2-ylsulfamoyl)phenyl]amino}butanoic acid](/img/structure/B10979097.png)
![6-fluoro-4-hydroxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-3-carboxamide](/img/structure/B10979113.png)
![4-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B10979116.png)
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{4-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}acetamide](/img/structure/B10979124.png)
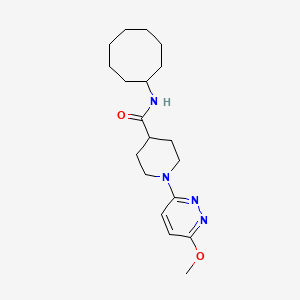
![4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-cyclohexylpyrrolidin-2-one](/img/structure/B10979134.png)
![N-[2-(2,2-difluoroacetamido)ethyl]-2,2-difluoroacetamide](/img/structure/B10979135.png)

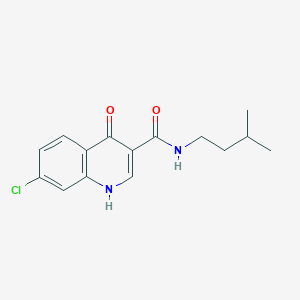

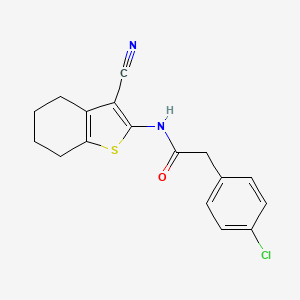
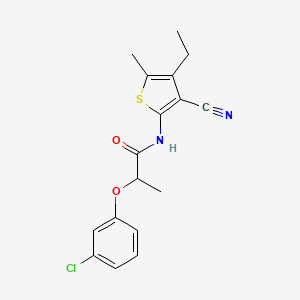
![2-{[4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B10979165.png)
![2-(3-chlorophenoxy)-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B10979176.png)
